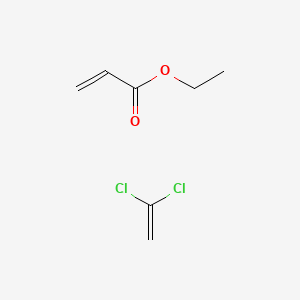

1,1-Dichloroethene;ethyl prop-2-enoate

描述

属性

CAS 编号 |

25101-06-8 |

|---|---|

分子式 |

C7H10Cl2O2 |

分子量 |

197.06 g/mol |

IUPAC 名称 |

1,1-dichloroethene;ethyl prop-2-enoate |

InChI |

InChI=1S/C5H8O2.C2H2Cl2/c1-3-5(6)7-4-2;1-2(3)4/h3H,1,4H2,2H3;1H2 |

InChI 键 |

ZGSNSUGMAOENKU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C=C.C=C(Cl)Cl |

相关CAS编号 |

25101-06-8 |

产品来源 |

United States |

相似化合物的比较

Toxicological and Environmental Considerations

- Toxicokinetics : 1,1-Dichloroethene is rapidly absorbed in animals via inhalation, with mice showing higher metabolic activation to toxic intermediates (e.g., epoxides) than rats . Copolymers, however, exhibit reduced bioavailability due to high molecular weight.

- Biomarkers: Elevated levels of 1,1-dichloroethene metabolites (e.g., thiodiglycolic acid) in urine indicate exposure, though copolymer processing likely minimizes monomer residues .

- Environmental Impact: 1,1-Dichloroethene degrades to vinyl chloride (a carcinogen) under anaerobic conditions, but copolymers persist longer in landfills. Acrylates may hydrolyze to less toxic acids (e.g., acrylic acid) .

常见问题

Q. What are the recommended methods for synthesizing 1,1-dichloroethene; ethyl prop-2-enoate, and how can reaction conditions be optimized?

The compound is synthesized via free radical polymerization using monomers (1,1-dichloroethene and ethyl prop-2-enoate) with initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). Key parameters include:

- Temperature : 50–70°C to balance reaction rate and control side reactions .

- Pressure : Maintain inert atmosphere (e.g., nitrogen) to prevent premature termination .

- Monomer ratios : Adjust for desired copolymer composition (e.g., 1:1 for balanced properties) . Yield optimization requires real-time monitoring via GC-MS or FTIR to track monomer consumption .

Q. How can researchers characterize the structural and physicochemical properties of this copolymer?

- Molecular weight : Use gel permeation chromatography (GPC) to determine polydispersity index (PDI). For the polymer, molecular weights typically exceed 1,000 g/mol .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C due to Cl–C bond cleavage .

- Functional groups : FTIR peaks at 1,720 cm⁻¹ (ester C=O) and 600–800 cm⁻¹ (C-Cl) confirm copolymer structure .

Q. What are the common chemical reactions involving 1,1-dichloroethene; ethyl prop-2-enoate in polymer modification?

- Substitution reactions : Chlorine atoms can be replaced with hydroxyl or amino groups under alkaline conditions (e.g., NaOH/ethanol at 60°C) to enhance hydrophilicity .

- Cross-linking : Use peroxides (e.g., dicumyl peroxide) to create interchain bonds, improving mechanical strength. Degree of cross-linking correlates with tensile modulus .

Advanced Research Questions

Q. How can contradictions in reported polymerization kinetics (e.g., activation energies) be resolved?

Discrepancies arise from varying initiator efficiencies and solvent effects. For example:

- Initiator choice : AIBN (10-hour half-life at 65°C) provides slower, more controlled propagation than benzoyl peroxide .

- Solvent polarity : Polar solvents (e.g., DMF) stabilize radicals, reducing termination rates. Kinetic modeling (e.g., Mayo-Lewis equation) can reconcile rate constants .

- Contradictory data : Compare Arrhenius plots across studies and validate with differential scanning calorimetry (DSC) for exothermic peaks .

Q. What methodologies elucidate the biological activity mechanisms of this copolymer, such as endocrine disruption or cytotoxicity?

- Endocrine disruption : Use luciferase reporter assays (e.g., ERα or AR transactivation) to measure receptor modulation. Dose-response curves at 10–100 µM show IC₅₀ values .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) reveal reduced viability (>50% at 50 µM) via apoptosis (caspase-3 activation) .

- Comparative analysis : Cross-reference with ethyl acrylate (lower cytotoxicity) and vinyl acetate (higher reactivity) to isolate structure-activity relationships .

Q. What advanced techniques analyze environmental degradation pathways of this copolymer?

- Atmospheric oxidation : Simulate hydroxyl radical (•OH) reactions in smog chambers. Half-life = 1.5 days (5×10⁵ molecules/cm³ •OH), producing phosgene and formaldehyde .

- Aquatic biodegradation : Use OECD 301B tests with activated sludge. Low BCF (3.1–4.9 L/kg in carp) confirms minimal bioaccumulation .

- Soil fate : Column studies show 60% volatilization and 40% leaching to groundwater within 30 days .

Q. How can cross-linking strategies enhance material properties for specialized applications?

- Mechanical enhancement : 10% dicumyl peroxide increases tensile strength by 40% via sulfur vulcanization .

- Thermal stability : Co-cross-linking with silica nanoparticles (2–5 wt%) raises decomposition temperature by 30°C .

- Controlled release : Hydrogel formulations (cross-linked with PEG diacrylate) enable pH-dependent drug delivery (tested via Franz cell diffusion) .

Q. What comparative studies differentiate this copolymer from analogs like PVDC or PMMA?

- Barrier properties : PVDC has superior O₂ resistance (0.05 cc·mil/100 in²/day vs. 1.2 for the copolymer), but the copolymer offers better flexibility (Young’s modulus: 1.5 GPa vs. 3.0 GPa for PMMA) .

- Processability : The copolymer’s melt flow index (MFI = 12 g/10 min at 200°C) exceeds PVDC (MFI = 5), enabling easier extrusion .

- Applications : Use AFM to compare surface morphology; the copolymer’s smoother films reduce friction in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。